Methyl 2-(dimethylamino)-5-formylbenzoate
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Overview
Description
Methyl 2-(dimethylamino)-5-formylbenzoate is an organic compound with a complex structure that includes a dimethylamino group and a formyl group attached to a benzoate ester
Scientific Research Applications
Methyl 2-(dimethylamino)-5-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethylamino)-5-formylbenzoate typically involves the reaction of 2-(dimethylamino)benzoic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the ester with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethylamino)-5-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Methyl 2-(dimethylamino)-5-carboxybenzoate.
Reduction: Methyl 2-(dimethylamino)-5-hydroxymethylbenzoate.
Substitution: Products vary based on the nucleophile used.
Mechanism of Action
The mechanism of action of Methyl 2-(dimethylamino)-5-formylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the formyl group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(dimethylamino)benzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 2-(dimethylamino)-5-methylbenzoate: Contains a methyl group instead of a formyl group, altering its chemical properties and reactivity.
Methyl 2-(dimethylamino)-5-nitrobenzoate: Contains a nitro group, which significantly changes its electronic properties and reactivity.
Uniqueness
Methyl 2-(dimethylamino)-5-formylbenzoate is unique due to the presence of both the dimethylamino and formyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
methyl 2-(dimethylamino)-5-formylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10-5-4-8(7-13)6-9(10)11(14)15-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDNYMOZHXCCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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